1-[2,6-Di(propan-2-yl)phenyl]-3-(4-nitrophenyl)thiourea
Description
N-(2,6-diisopropylphenyl)-N’-(4-nitrophenyl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of two aromatic rings substituted with isopropyl and nitro groups, respectively.
Properties
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-12(2)16-6-5-7-17(13(3)4)18(16)21-19(25)20-14-8-10-15(11-9-14)22(23)24/h5-13H,1-4H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUUNHFDMIHLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diisopropylphenyl)-N’-(4-nitrophenyl)thiourea typically involves the reaction of 2,6-diisopropylaniline with 4-nitrophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diisopropylphenyl)-N’-(4-nitrophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The thiourea group can be hydrolyzed to form corresponding amines and carbonyl compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Substitution: Reagents such as halogens or nitrating agents can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Oxidation: Formation of N-(2,6-diisopropylphenyl)-N’-(4-aminophenyl)thiourea.
Substitution: Various substituted derivatives depending on the reagent used.
Hydrolysis: Formation of 2,6-diisopropylaniline and 4-nitroaniline.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Potential use as an inhibitor in enzyme studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of N-(2,6-diisopropylphenyl)-N’-(4-nitrophenyl)thiourea depends on its application. For example, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding. The nitro and thiourea groups play crucial roles in its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N’-(4-nitrophenyl)thiourea
- N-(2,6-diisopropylphenyl)-N’-(4-chlorophenyl)thiourea
- N-(2,6-diisopropylphenyl)-N’-(4-methylphenyl)thiourea
Uniqueness
N-(2,6-diisopropylphenyl)-N’-(4-nitrophenyl)thiourea is unique due to the presence of both isopropyl and nitro groups, which influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other thioureas.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
